molecular formula C14H22FN5 B11749243 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11749243
M. Wt: 279.36 g/mol
InChI Key: NMZKHPGRCLTSAY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be environmentally friendly and cost-effective, utilizing sustainable practices and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, often involving specific temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-4-6-19-10-13(12(3)17-19)8-16-14-11(2)9-20(18-14)7-5-15/h9-10H,4-8H2,1-3H3,(H,16,18)

InChI Key

NMZKHPGRCLTSAY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=NN(C=C2C)CCF

Origin of Product

United States

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